![molecular formula C10H10BrFN2O B2557990 3-[(3-Bromo-4-fluorophenyl)(cyano)amino]propan-1-ol CAS No. 1384790-15-1](/img/structure/B2557990.png)
3-[(3-Bromo-4-fluorophenyl)(cyano)amino]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Bromo-4-fluorophenyl)(cyano)amino]propan-1-ol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development. This compound belongs to the class of propanolamines and possesses a unique chemical structure that makes it a promising candidate for further investigation. In
Mecanismo De Acción
The mechanism of action of 3-[(3-Bromo-4-fluorophenyl)(cyano)amino]propan-1-ol involves the inhibition of enzymes that play a critical role in disease processes. Specifically, this compound has been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these enzymes, 3-[(3-Bromo-4-fluorophenyl)(cyano)amino]propan-1-ol can disrupt the signaling pathways that promote disease progression, leading to improved health outcomes.
Biochemical and Physiological Effects:
3-[(3-Bromo-4-fluorophenyl)(cyano)amino]propan-1-ol has been found to have a range of biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes, including kinases and phosphatases, which are involved in disease processes. Additionally, 3-[(3-Bromo-4-fluorophenyl)(cyano)amino]propan-1-ol has been found to have anti-inflammatory and anticancer properties, which can lead to improved health outcomes in individuals with these conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[(3-Bromo-4-fluorophenyl)(cyano)amino]propan-1-ol in lab experiments is its potent inhibitory activity against a range of enzymes. This makes it a valuable tool for investigating the role of these enzymes in disease processes and for developing new therapeutics that target these enzymes. However, one limitation of using 3-[(3-Bromo-4-fluorophenyl)(cyano)amino]propan-1-ol is its potential toxicity, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 3-[(3-Bromo-4-fluorophenyl)(cyano)amino]propan-1-ol. One area of focus is the development of new therapeutics that target the enzymes inhibited by this compound. Additionally, further investigation is needed to determine the full range of biochemical and physiological effects of 3-[(3-Bromo-4-fluorophenyl)(cyano)amino]propan-1-ol, as well as its potential toxicity in different experimental settings. Finally, future research may explore the use of this compound as a tool for investigating the role of specific enzymes in disease processes.
Métodos De Síntesis
The synthesis of 3-[(3-Bromo-4-fluorophenyl)(cyano)amino]propan-1-ol involves the reaction of 3-bromo-4-fluoroaniline with acrylonitrile and isopropylamine in the presence of a catalyst. The resulting product is then subjected to a reduction reaction using sodium borohydride to obtain the final compound. This synthesis method has been optimized to produce high yields of 3-[(3-Bromo-4-fluorophenyl)(cyano)amino]propan-1-ol with good purity.
Aplicaciones Científicas De Investigación
3-[(3-Bromo-4-fluorophenyl)(cyano)amino]propan-1-ol has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to exhibit potent inhibitory activity against a range of enzymes, including kinases and phosphatases, which are involved in various disease processes. Additionally, 3-[(3-Bromo-4-fluorophenyl)(cyano)amino]propan-1-ol has been found to have anti-inflammatory and anticancer properties, making it a promising candidate for the development of new therapeutics.
Propiedades
IUPAC Name |
(3-bromo-4-fluorophenyl)-(3-hydroxypropyl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2O/c11-9-6-8(2-3-10(9)12)14(7-13)4-1-5-15/h2-3,6,15H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOYGUPAUCXAEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N(CCCO)C#N)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Bromo-4-fluorophenyl)(cyano)amino]propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

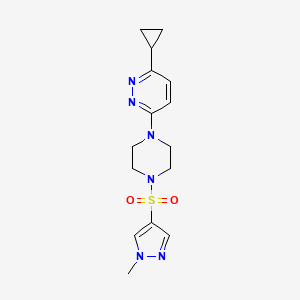
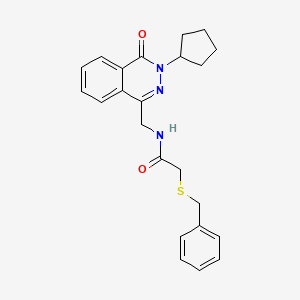
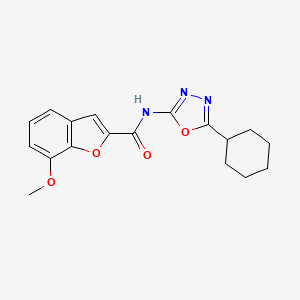
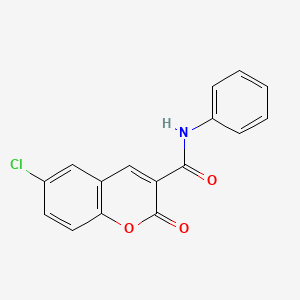

![Ethyl 5-(7-methoxybenzofuran-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2557917.png)
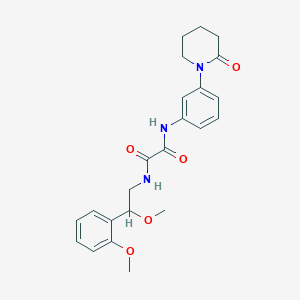
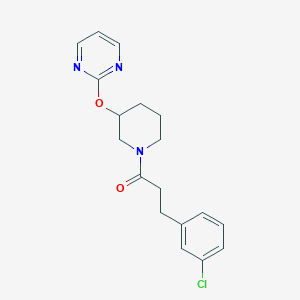
![N-butyl-2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2557924.png)
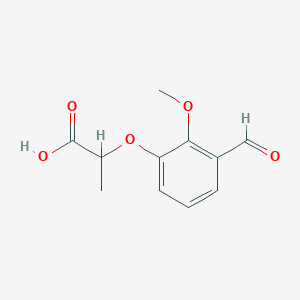
![Isopropyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2557927.png)
![(6-isobutoxypyridin-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2557928.png)
![(2Z)-2-[(4-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2557929.png)
![2-Amino-2-[3-(4-methoxybutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2557930.png)